草酸2-(4-(((4-氰基苄基)氧)甲基)哌啶-1-基)-N-(4-氟苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

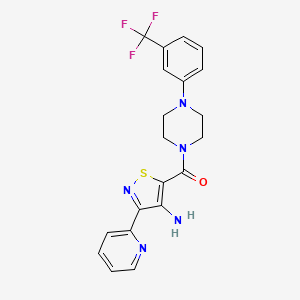

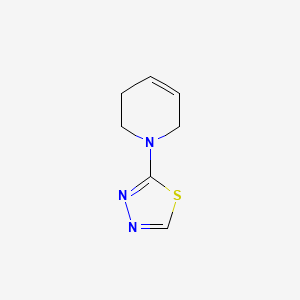

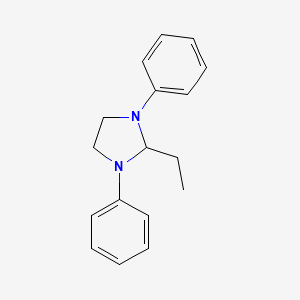

The compound 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is a synthetic molecule that appears to be designed for biological activity, given the presence of functional groups such as the cyanobenzyl and fluorobenzyl moieties, which are often seen in pharmacologically active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting with the formation of core structures followed by functionalization. For instance, the synthesis of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives involves the creation of an indole core and subsequent introduction of cyano and halogen groups . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides includes indolization under Fischer conditions and amidification . The synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime involves the reaction of an oxime with a chloromethylpyridine . These methods suggest that the synthesis of the compound would likely involve the formation of a piperidinyl core, followed by the attachment of the cyanobenzyl and fluorobenzyl groups through appropriate linking reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of aromatic rings, heterocycles, and various substituents that influence the overall conformation and reactivity. For example, the crystal structure of a related piperidinone oxime compound shows a nonplanar arrangement with a chair conformation of the piperidine ring . This information suggests that the molecular structure of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate would also be nonplanar with potential conformational flexibility due to the piperidine ring.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures can be inferred from their functional groups. The presence of cyano and ester groups in the cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives indicates potential reactivity in nucleophilic addition or substitution reactions . The oxime group in the piperidinone oxime compound suggests the possibility of reactions such as Beckmann rearrangement or conversion to amides . Therefore, the compound may undergo similar reactions due to the presence of the acetamide group and other reactive moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar compounds. For instance, the crystal structure analysis provides insights into the density and molecular geometry . The introduction of halogen and lipophilic groups can influence the lipophilicity and potentially the biological activity of the compound . The presence of aromatic and heteroaromatic rings suggests that the compound may have significant UV-Vis absorbance, which could be relevant for spectroscopic detection and analysis.

科学研究应用

合成和生物学评估:该化合物的类似物,1-(4-氟苄基)-4-[(5,6-二甲氧基-1-氧代茚满-2-基)甲基]哌啶(4-FDP),被合成并评估了其在乙酰胆碱酯酶 (AChE) 体内研究中的潜力。尽管其体外生物活性很强,但它在小鼠脑区表现出非特异性分布,这表明它可能不适合用于体内 AChE 研究 (Lee 等人,2000).

NR2B NMDA 受体拮抗剂的放射合成:另一种衍生物,N-[4-(4-氟苄基)哌啶-1-基]-N'-(2-氧代-1,3-二氢苯并咪唑-5-基)草酰胺,被合成用于 NR2B NMDA 受体系统的体内成像。该化合物对 NR2B 受体表现出很高的亲和力和选择性,使其成为正电子发射断层扫描成像的潜在试剂 (Labas 等人,2009).

通过钯催化的 C-H 官能化进行吲哚啉合成:在药物化学合成中,涉及钯催化的 C-H 官能化的方法被用于合成相关化合物,突出了这种化学框架在合成有机化学中的多功能性 (Magano 等人,2014).

抗精神病潜力:构象受限丁酰苯酮,包括具有与查询化合物相似的结构的化合物,被评估为抗精神病药。一些衍生物显示出对 5-HT(2A) 受体的选择性,并表明作为抗精神病药物的有效性 (Raviña 等人,2000).

哌啶衍生物的合成和生物活性:一种新化合物,1-(4-甲基苄基)哌啶-4-酮 O-(6-氯吡啶-3-基)甲基肟,被合成并表征。它对真菌表现出广泛的抑制活性,表明其在抗菌应用中的潜力 (薛思佳,2011).

属性

IUPAC Name |

2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2.C2H2O4/c24-22-7-5-19(6-8-22)14-26-23(28)15-27-11-9-21(10-12-27)17-29-16-20-3-1-18(13-25)2-4-20;3-1(4)2(5)6/h1-8,21H,9-12,14-17H2,(H,26,28);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHHOLRSLZMRLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC(=O)NCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)

![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)